molecular formula C19H29NO B4439873 1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine

1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine

Cat. No. B4439873
M. Wt: 287.4 g/mol
InChI Key: QSXSLQXKKFTOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine, also known as TAPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TAPP belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine is not fully understood. However, it is believed to act by modulating various cellular pathways and signaling cascades. 1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine has been found to interact with various receptors, including the dopamine receptor, which is involved in the regulation of movement and mood.
Biochemical and Physiological Effects
1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine has been shown to have various biochemical and physiological effects. It has been found to increase dopamine levels in the brain, which can help alleviate the symptoms of Parkinson's disease. 1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine is also relatively non-toxic, making it safe for use in in vitro and in vivo studies. However, 1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine. One potential application is in the treatment of cancer. 1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine has been shown to inhibit the growth of cancer cells and could be developed into a promising anticancer agent. Another potential application is in the treatment of neurodegenerative diseases. 1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine has been shown to have neuroprotective properties and could be developed into a treatment for diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine and its potential applications in other areas of medicine.
Conclusion
In conclusion, 1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine has been shown to have significant activity against various diseases, including cancer and neurodegenerative diseases. While further research is needed to fully understand the mechanism of action of 1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine, it has the potential to be developed into a valuable therapeutic agent.

Scientific Research Applications

1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-[3-(4-tert-butylphenyl)propanoyl]-4-methylpiperidine has also been shown to have anti-inflammatory and analgesic properties.

properties

IUPAC Name

3-(4-tert-butylphenyl)-1-(4-methylpiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO/c1-15-11-13-20(14-12-15)18(21)10-7-16-5-8-17(9-6-16)19(2,3)4/h5-6,8-9,15H,7,10-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXSLQXKKFTOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CCC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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